molecular formula C17H14N2O4 B5804625 (4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione CAS No. 5617-08-3

(4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5804625
CAS No.: 5617-08-3
M. Wt: 310.30 g/mol
InChI Key: TXTLNLORYDHQSS-JLHYYAGUSA-N
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Description

(4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolidine-3,5-dione core with a hydroxy-methoxybenzylidene substituent, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(4E)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-14-9-5-6-11(15(14)20)10-13-16(21)18-19(17(13)22)12-7-3-2-4-8-12/h2-10,20H,1H3,(H,18,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLNLORYDHQSS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357936
Record name (4e)-4-(2-hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-08-3
Record name (4e)-4-(2-hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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